

An In-depth Technical Guide to 5-(3-Fluorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(3-Fluorophenyl)pyridin-3-amine

Cat. No.: B582556

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

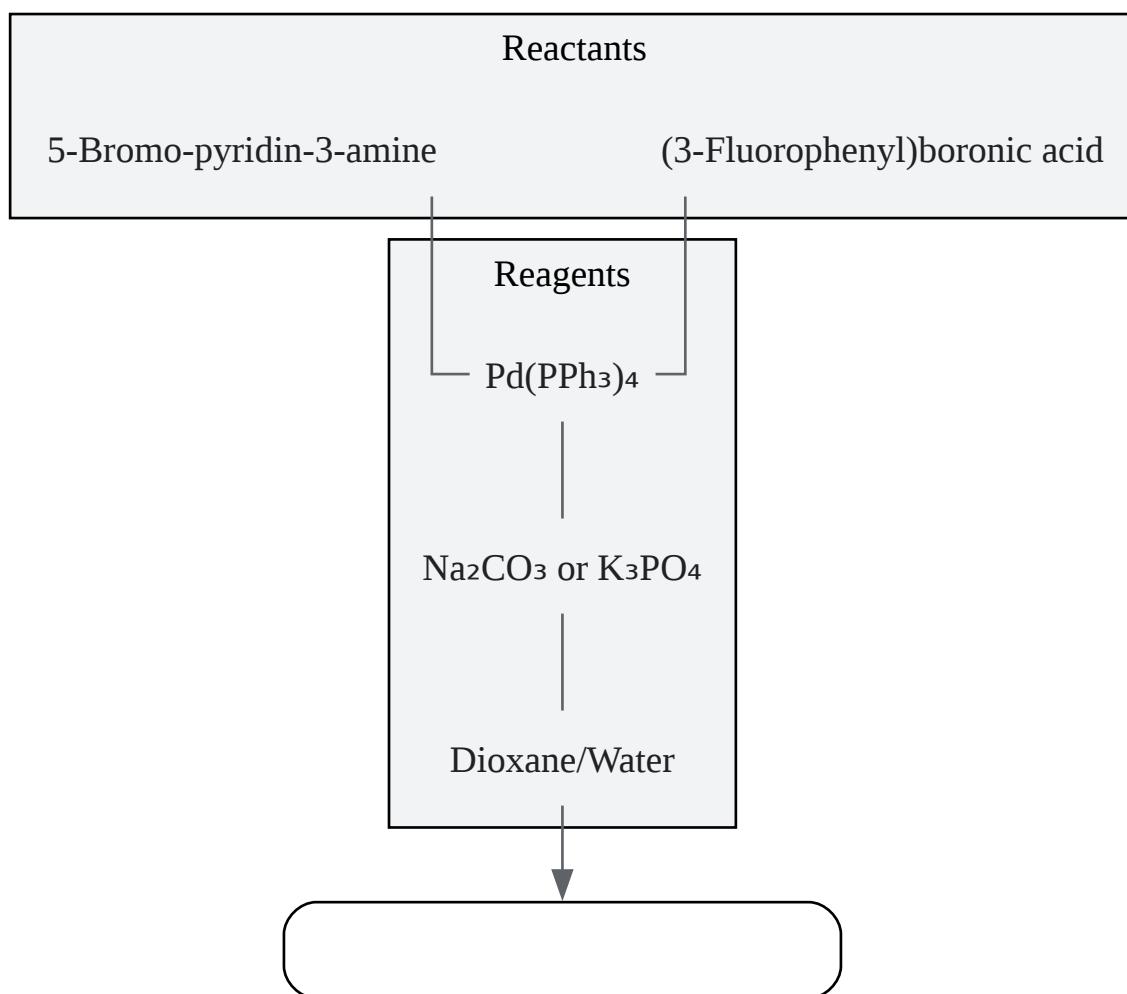
Abstract

This technical guide provides a comprehensive overview of **5-(3-Fluorophenyl)pyridin-3-amine**, a fluorinated arylpyridine derivative of significant interest in medicinal chemistry. The document details its chemical identity, including its IUPAC name and structural properties. A plausible synthetic route via a Suzuki-Miyaura cross-coupling reaction is outlined, complete with a detailed experimental protocol. The guide also summarizes the characteristic spectral data for the compound. Furthermore, the potential biological activities of **5-(3-Fluorophenyl)pyridin-3-amine** are discussed in the context of related aminopyridine and arylpyridine structures, which have demonstrated notable anticancer and antimicrobial properties. This whitepaper serves as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyridine-based compounds for therapeutic applications.

Chemical Identity and Properties

The formal IUPAC name for the compound is **5-(3-Fluorophenyl)pyridin-3-amine**.

While specific experimental data for this compound is not readily available in the public domain, the following table summarizes the predicted and known properties of closely related aminopyridine compounds to provide an estimated profile.


Property	Value	Source
Molecular Formula	C ₁₁ H ₉ FN ₂	-
Molecular Weight	188.20 g/mol	-
Predicted Boiling Point	~325.9 ± 42.0 °C	Based on 5-Amino-3-fluoropyridine
Predicted Density	~1.299 ± 0.06 g/cm ³	Based on 5-Amino-3-fluoropyridine
Predicted pKa	~3.20 ± 0.10	Based on 5-Amino-3-fluoropyridine
Appearance	Expected to be a solid at room temperature	General property of similar aromatic amines

Synthesis and Experimental Protocol

The synthesis of **5-(3-Fluorophenyl)pyridin-3-amine** can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[\[1\]](#)[\[2\]](#)[\[3\]](#) A proposed synthetic pathway is illustrated below.

Proposed Synthetic Scheme

The reaction involves the coupling of 5-bromo-pyridin-3-amine with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

[Click to download full resolution via product page](#)

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of **5-(3-Fluorophenyl)pyridin-3-amine**.

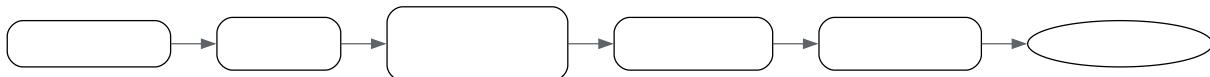
Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for Suzuki-Miyaura cross-coupling reactions involving aminopyridines.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- 5-Bromo-pyridin-3-amine
- (3-Fluorophenyl)boronic acid

- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium carbonate (K_2CO_3) or Sodium Carbonate (Na_2CO_3)
- 1,4-Dioxane
- Deionized water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography


Procedure:

- To a reaction vessel, add 5-bromo-pyridin-3-amine (1.0 eq.), (3-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
- Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
- Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio.
- To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
- Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, **5-(3-**

Fluorophenyl)pyridin-3-amine.

Characterization Workflow

The identity and purity of the synthesized compound should be confirmed through a series of analytical techniques.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of **5-(3-Fluorophenyl)pyridin-3-amine**.

Spectral Data Analysis

While specific spectra for **5-(3-Fluorophenyl)pyridin-3-amine** are not publicly available, the expected spectral characteristics can be inferred from the known properties of primary aromatic amines and fluorinated aromatic compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Technique	Expected Observations
¹ H NMR	Aromatic protons of the pyridine and phenyl rings would appear in the range of δ 7.0-8.5 ppm. The amine protons would likely appear as a broad singlet.
¹³ C NMR	Aromatic carbons would be observed in the range of δ 110-160 ppm. The carbon attached to the fluorine atom would show a characteristic coupling (¹ J _{C-F}).
¹⁹ F NMR	A singlet or a multiplet in the typical range for an aryl fluoride.
IR Spectroscopy	Characteristic N-H stretching bands for a primary amine around 3300-3500 cm ⁻¹ (two bands). C-N stretching for an aromatic amine around 1250-1335 cm ⁻¹ . C-F stretching band. ^[4] ^[5] ^[6] ^[7]
Mass Spectrometry	The molecular ion peak (M ⁺) would be expected at m/z 188.07. Fragmentation patterns would likely involve the loss of HCN or NH ₂ from the pyridine ring. ^[8]

Potential Biological Activity

Derivatives of aminopyridine and arylpyridine are known to exhibit a wide range of biological activities.^[9] The presence of a fluorine atom can often enhance metabolic stability and binding affinity of drug candidates.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyridine derivatives.^{[10][11][12]} ^[13] Some related compounds have shown significant inhibitory activity against various cancer cell lines. For instance, certain imamine-1,3,5-triazine derivatives containing a pyridin-3-yl moiety have demonstrated potent anti-proliferative activity against MDA-MB-231 breast cancer cells with IC₅₀ values as low as 6.25 μ M.^[10] The structural motif of **5-(3-**

5-(3-Fluorophenyl)pyridin-3-amine makes it a candidate for investigation as a kinase inhibitor, a common mechanism of action for many anticancer drugs.

Compound Class	Cancer Cell Line	Activity (IC ₅₀)	Reference
Imamine-1,3,5-triazine derivatives	MDA-MB-231	6.25 μ M	[10]
5-Aryl-1,2,4-triazol-3-amine analogs	SNB-75 (CNS Cancer)	PGI of 41.25% at 10 ⁻⁵ M	[14]


Antimicrobial Activity

Fluorinated aminopyridine derivatives have also been investigated for their antimicrobial properties.[\[9\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) Studies on fluorinated pyridine nucleosides have reported minimum inhibitory concentrations (MICs) in the range of 1.3 to 4.9 μ g/mL against various bacterial strains, including *Staphylococcus aureus* and *Escherichia coli*.[\[16\]](#)[\[17\]](#) The incorporation of a fluorophenyl group into the aminopyridine scaffold could lead to compounds with promising antibacterial or antifungal activity.

Compound Class	Bacterial Strain	Activity (MIC)	Reference
Fluorinated pyridine nucleosides	<i>S. aureus</i> , <i>E. coli</i>	1.3 - 4.9 μ g/mL	[16] [17]
Organoselenium imidazo[1,2-a]pyridines	<i>E. coli</i>	2.48 μ g/mL	[18]

Signaling Pathway Hypothesis

Given that many pyridine-based small molecules exert their anticancer effects by inhibiting protein kinases, a plausible mechanism of action for **5-(3-Fluorophenyl)pyridin-3-amine** could involve the inhibition of a kinase signaling pathway that is crucial for cancer cell proliferation and survival.

[Click to download full resolution via product page](#)

Caption: Hypothesized kinase inhibition pathway for **5-(3-Fluorophenyl)pyridin-3-amine**.

Conclusion

5-(3-Fluorophenyl)pyridin-3-amine is a compound with a promising chemical scaffold for the development of novel therapeutic agents. Its synthesis is accessible through well-established methods like the Suzuki-Miyaura cross-coupling. Based on the biological activities of related compounds, it warrants further investigation for its potential anticancer and antimicrobial properties. This technical guide provides a solid foundation for researchers to initiate studies on this and similar fluorinated arylpyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. amhsr.org [amhsr.org]
- 12. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercaptop-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. research.uae.ac.ae [research.uae.ac.ae]
- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(3-Fluorophenyl)pyridin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582556#5-3-fluorophenyl-pyridin-3-amine-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com